molecular formula C7H5Br2N3 B11776815 2,6-Dibromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridine

2,6-Dibromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridine

Cat. No.: B11776815
M. Wt: 290.94 g/mol
InChI Key: AHVIVOHZZIAEHG-UHFFFAOYSA-N
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Description

2,6-Dibromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridine can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of microwave irradiation is particularly advantageous for industrial applications due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: NaOCl, Pb(OAc)4, MnO2

    Reduction: NaBH4

    Substitution: Nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dibromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridine is unique due to the presence of two bromine atoms at the 2 and 6 positions, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials .

Properties

Molecular Formula

C7H5Br2N3

Molecular Weight

290.94 g/mol

IUPAC Name

2,6-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C7H5Br2N3/c1-4-5(8)2-3-6-10-7(9)11-12(4)6/h2-3H,1H3

InChI Key

AHVIVOHZZIAEHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=NC(=NN12)Br)Br

Origin of Product

United States

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